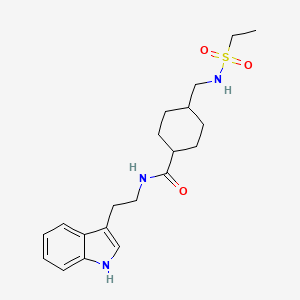
N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide is a complex organic compound that features an indole moiety, a cyclohexane ring, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the ethylsulfonamide group and the cyclohexanecarboxamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
科学的研究の応用
N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to engage in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and selectivity. The sulfonamide group may also play a role in modulating the compound’s activity by interacting with amino acid residues in the target protein.
類似化合物との比較
Similar Compounds
- N-(2-(1H-indol-3-yl)ethyl)acetamide
- N-(2-(1H-indol-3-yl)ethyl)acrylamide
- N-(2-(1H-indol-3-yl)ethyl)-1-methylethylacetamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various research and industrial applications.
生物活性
N-(2-(1H-indol-3-yl)ethyl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C19H28N2O3S. Its structure includes an indole moiety, which is known for various biological activities, including anticancer properties.
Anticancer Activity
Recent studies have indicated that compounds with indole structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of indole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
Key Findings:
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to the action of colchicine .
- Cell Line Studies: In vitro studies demonstrated that certain analogs exhibited IC50 values in the low micromolar range against HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cancer cell lines. For example, one study reported an IC50 value of 0.34 μM against MCF-7 cells .
Other Biological Activities
Besides anticancer effects, the compound's sulfonamide group may contribute to antibacterial and anti-inflammatory properties. Sulfonamides are known for their ability to inhibit bacterial growth by blocking folic acid synthesis.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.52 | Induction of apoptosis |
| Antiproliferative | MCF-7 | 0.34 | Disruption of tubulin polymerization |
| Antiproliferative | HT-29 | 0.86 | Cell cycle arrest (G2/M phase) |
Case Studies
Several case studies have explored the efficacy of indole derivatives in preclinical models:
- Case Study 1: A study on a related indole compound demonstrated significant tumor regression in xenograft models when administered at specific dosages.
- Case Study 2: Another research highlighted the compound's ability to synergize with existing chemotherapeutics, enhancing overall efficacy while reducing side effects.
特性
IUPAC Name |
4-[(ethylsulfonylamino)methyl]-N-[2-(1H-indol-3-yl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-2-27(25,26)23-13-15-7-9-16(10-8-15)20(24)21-12-11-17-14-22-19-6-4-3-5-18(17)19/h3-6,14-16,22-23H,2,7-13H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFYGPMTJGTTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













